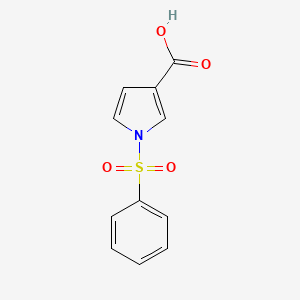

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

1-(Phenylsulfonyl)-1H-pyrrole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-1H-pyrrole is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenylsulfonyl group attached to it .Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrole can participate in various chemical reactions. For instance, it can undergo lithiation to form 1-(phenylsulfonyl)pyrrole-2-boronic acid . It can also react with nitrogen nucleophiles to form sulfonamide derivatives .Aplicaciones Científicas De Investigación

Synthesis of Boronic Acid Derivatives

1-(Phenylsulfonyl)pyrrole: is used in the synthesis of boronic acid derivatives, which are crucial intermediates in Suzuki coupling reactions . These reactions are pivotal in creating complex molecules for pharmaceuticals and organic materials.

Sulfonamide Derivatives

The compound serves as a precursor for the synthesis of sulfonamide derivatives by reacting with nitrogen nucleophiles . Sulfonamides have a broad range of applications, including antibacterial, antitumor, and antiviral agents.

Heterocyclic Building Block

As a heterocyclic building block, 1-(Phenylsulfonyl)pyrrole is utilized in various organic syntheses. It acts as an N-blocking and directing group, which is essential for the construction of more complex heterocyclic systems .

N-Sulfonylation and Esterification

This compound is involved in N-sulfonylation and esterification processes, which are significant in the synthesis of bioactive substances and pharmaceuticals. These reactions are part of a one-pot tandem protocol that enhances the efficiency of chemical syntheses .

Development of Anti-Inflammatory Agents

Research indicates that derivatives of 1-(Phenylsulfonyl)pyrrole have potential applications in developing anti-inflammatory agents. This is due to their structural similarity to biologically active sulfonamides .

Creation of Bioactive Molecules

The compound’s derivatives are explored for creating bioactive molecules with potential uses in treating central nervous system disorders, diabetes mellitus, and various cancers .

Organic Synthesis Methodologies

1-(Phenylsulfonyl)pyrrole: is integral in developing new methodologies for organic synthesis. Its derivatives are used to explore novel reaction pathways and mechanisms .

Material Science Applications

In material science, the derivatives of 1-(Phenylsulfonyl)pyrrole are investigated for their potential use in creating new materials with unique properties, such as conducting polymers or organic semiconductors .

Safety and Hazards

Direcciones Futuras

The future directions for the study of 1-(Phenylsulfonyl)-1H-pyrrole could involve further exploration of its synthesis, reactivity, and potential applications in medicinal chemistry. For instance, its use in the synthesis of multifunctional ligands targeting cholinesterases and 5-HT6 receptors could be further explored .

Mecanismo De Acción

Target of Action

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, also known as 1-(Benzenesulfonyl)pyrrole-3-carboxylic acid, is a heterocyclic compound It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .

Mode of Action

The compound interacts with its targets through the phenylsulfonyl group. This group plays a crucial role in the synthesis of various derivatives. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .

Biochemical Pathways

The compound’s role in the synthesis of various derivatives suggests it may influence several biochemical pathways, particularly those involving nitrogen nucleophiles .

Result of Action

The molecular and cellular effects of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid’s action are largely dependent on its role in the synthesis of various derivatives. For instance, the synthesis of sulfonamide derivatives could potentially influence cellular processes involving nitrogen nucleophiles .

Propiedades

IUPAC Name |

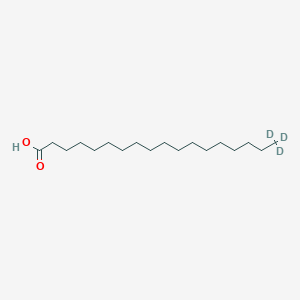

1-(benzenesulfonyl)pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLMKHSUAPNMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569113 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid | |

CAS RN |

134439-96-6 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)